1-(Bromomethyl)-4-propylcyclohexan-1-ol
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Overview
Description
1-(Bromomethyl)-4-propylcyclohexan-1-ol is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-propylcyclohexan-1-ol typically involves the bromination of 4-propylcyclohexan-1-ol. This can be achieved using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 4-propylcyclohexan-1-ol.
Oxidation: 4-propylcyclohexanone or 4-propylcyclohexanoic acid.
Reduction: 1-methyl-4-propylcyclohexan-1-ol.
Scientific Research Applications
1-(Bromomethyl)-4-propylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-propylcyclohexan-1-ol involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
1-(Chloromethyl)-4-propylcyclohexan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-4-propylcyclohexan-1-ol is unique due to the specific combination of the bromomethyl and propyl groups, which confer distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C10H19BrO |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19BrO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3 |
InChI Key |
ZGVUYEONAWKBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)O |
Origin of Product |
United States |
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